Structural Truncation Confers Selectivity over ML335
DcBzl-MSA is the core substructure of the known TREK-1/2 activator ML335 and lacks the 4-methylsulfonamidobenzamide group required for K2P channel activation. While ML335 activates TREK-1 and TREK-2 with EC50 values of 14.3 µM and 5.2 µM respectively [1], DcBzl-MSA is pharmacologically silent at these targets. This established structure-activity relationship (SAR) is leveraged by researchers to use DcBzl-MSA as a definitive negative control in experiments probing TREK channel-mediated physiology .
| Evidence Dimension | TREK-1/TREK-2 Activation (EC50) |
|---|---|
| Target Compound Data | Inactive / No activation |
| Comparator Or Baseline | ML335: TREK-1 EC50 = 14.3 µM; TREK-2 EC50 = 5.2 µM (Xenopus oocyte two-electrode voltage clamp) |
| Quantified Difference | Inactive vs. potent activator |
| Conditions | Xenopus oocyte two-electrode voltage clamp assay for ML335; implied inactivity for DcBzl-MSA based on SAR |
Why This Matters
This provides researchers with a validated, structurally matched negative control compound for K2P channel studies, enabling rigorous interpretation of pharmacological data.
- [1] Bertin Bioreagent. ML335 Datasheet. Available at: https://www.bertin-bioreagent.com View Source
